molecular formula C18H16BNO2 B1314921 4-(Diphenylamino)phenylboronic acid CAS No. 201802-67-7

4-(Diphenylamino)phenylboronic acid

Cat. No.: B1314921
CAS No.: 201802-67-7
M. Wt: 289.1 g/mol
InChI Key: TWWQCBRELPOMER-UHFFFAOYSA-N
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Description

4-(Diphenylamino)phenylboronic acid, also known as triphenylamine-4-boronic acid, is an organic compound with the molecular formula C18H16BNO2. It is a boronic acid derivative that features a diphenylamino group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is notable for its applications in organic synthesis, particularly in the field of materials science and organic electronics .

Mechanism of Action

Target of Action

4-(Diphenylamino)phenylboronic acid is a chemical compound used primarily in organic synthesis It is known to be used in the synthesis of various organic compounds, suggesting that its targets could be diverse depending on the specific reaction it is involved in .

Mode of Action

The compound is known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, it acts as an electron-rich boronic acid, which can form a complex with a transition metal catalyst. This complex then undergoes transmetalation with an organohalide, leading to the formation of a new carbon-carbon bond .

Biochemical Pathways

Given its use in organic synthesis, it can be inferred that it plays a role in the creation of new organic compounds, potentially affecting various biochemical pathways depending on the specific compounds it helps synthesize .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through Suzuki-Miyaura cross-coupling reactions . The specific molecular and cellular effects would depend on the nature of the compounds synthesized using this reagent.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in toluene , suggesting that its solubility and reactivity could be affected by the solvent used. Additionally, it should be stored in a dark place, sealed, and at room temperature , indicating that light, air, and temperature could impact its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Diphenylamino)phenylboronic acid can be synthesized through various methods. One common synthetic route involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically uses 4-bromotriphenylamine and bis(pinacolato)diboron as starting materials, with a palladium catalyst and a base such as potassium carbonate in a solvent like ethanol or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction remains a standard approach due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration .

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(N-phenylanilino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BNO2/c21-19(22)15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWQCBRELPOMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479033
Record name 4-(Diphenylamino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201802-67-7
Record name 4-(Diphenylamino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride)
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Synthesis routes and methods I

Procedure details

A dry ethyl ether 100 ml and dry toluene 100 ml solution of 4-bromotriphenylamine 16.2 g was cooled down to −78° C. under argon atmosphere, and a hexane solution 32.8 ml of 1.6M normal butyllithium was dropwise added thereto. The reaction solution was stirred for one hour while heating up to 0° C. The reaction solution was cooled down again to −78° C., and a dry ether 50 ml solution of triisopropyl borate 23.5 g was dropwise added thereto. The reaction solution was stirred at room temperature for 5 hours. 1N hydrochloric acid 100 ml was added thereto and stirred for one hour, and then the aqueous layer was removed. The organic layer was dried on magnesium sulfate, and the solvent was distilled off. The solid matter thus obtained was washed with hexane and toluene to obtain 10.2 g of triphenylamine-4-boronic acid.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
32.8 mL
Type
solvent
Reaction Step Three
Quantity
16.2 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

10 g (30 mmol) of 4-bromotriphenylamine was put into a 500 mL three-neck flask. The air in the flask was replaced with nitrogen. To the mixture were added 20 mL of tetrahydrofuran (THF), and then the mixture was stirred at −80° C. Into this solution, 20 mL (32 mmol) of n-butyllithium (a 1.6 mol/L hexane solution) was dropped by a syringe. After the dropping, this solution was stirred at the same temperature for 1 hour. After the stirring, 40 mL (60 mmol) of trimethyl borate was added to the solution, and the solution was stirred for 1 hour while the temperature of the solution was being increased to room temperature. To the solution was added 200 mL (1.0 mol/L) of hydrochloric acid, and then the solution was stirred for about 15 hours. The organic layer was washed with a saturated sodium hydrogen carbonate solution and then a saturated saline solution. Then, the organic layer was dried with magnesium sulfate. This mixture was subjected to gravity filtration. The obtained filtrate was condensed to give a white solid. The obtained solid was recrystallized with chloroform/hexane to give 5.2 g of a white powdered solid, which was the object of the synthesis, at a yield of 58%. A synthesis scheme of Step 2 is shown in (c-2) given below.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-(Diphenylamino)phenylboronic acid used in material science?

A1: this compound is primarily used as a reagent in Suzuki coupling reactions. This palladium-catalyzed reaction allows researchers to attach the 4-(diphenylamino)phenyl group to a variety of (hetero)aryl halides. [, , , ] This is particularly useful for constructing molecules with donor-acceptor architectures, often found in organic electronic materials. []

Q2: What are some specific examples of materials synthesized using this compound?

A2: Researchers have utilized this compound to synthesize:

  • Perylene dyes: By attaching triphenylamine units to perylene monoimide, researchers created dyes with broad absorption reaching 750 nm, useful for dye-sensitized solar cells. []
  • Aggregation-induced emission luminogens: Combining the hole-transporting properties of triphenylamine with the aggregation-induced emission of tetraphenylethene led to materials with potential applications in organic light-emitting diodes. []
  • Stilbene derivatives: Synthesizing stilbene derivatives with this compound yielded materials exhibiting light-stimulating response fluorescent conversion, with potential for fluorescent switches and sensors. []

Q3: What are the advantages of using this compound in Suzuki coupling reactions?

A3: Several advantages make this compound attractive for Suzuki couplings:

  • Mild reaction conditions: The reaction can proceed efficiently in aqueous solutions, at room temperature, and with short reaction times. []
  • Ligand-free catalysis: The reaction can occur efficiently without the need for additional ligands on the palladium catalyst, simplifying reaction conditions and workup. [, ]
  • Broad substrate scope: The reaction tolerates various functional groups and works well with both aryl and heteroaryl halides. [, ]

Q4: Are there any computational studies on molecules synthesized with this compound?

A4: Yes, density functional theory (DFT) calculations are often employed to understand the electronic properties and structure-property relationships of molecules incorporating the 4-(diphenylamino)phenyl group. [, ] These calculations help predict and explain experimental observations like UV-vis absorption and fluorescence emission spectra.

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